Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate
Overview
Description
Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate, also known as FHNB, is a synthetic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmaceuticals. FHNB is a derivative of the nitrobenzoic acid family, and its synthesis involves the reaction of nitrobenzene and formaldehyde. FHNB has been used in a variety of scientific research applications, and its biochemical and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate is not yet fully understood. However, it is believed that this compound undergoes a series of reactions to form an intermediate, which is then further reduced to form the final product. The intermediate is believed to be a nitrobenzyl radical, which is then further reduced to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have anti-inflammatory and anti-tumor properties. In addition, this compound has been shown to reduce the levels of certain cytokines, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate has several advantages for use in laboratory experiments. For example, this compound is relatively inexpensive and easy to synthesize, and it can be used in a variety of reactions. In addition, this compound is relatively stable and does not degrade easily. However, this compound has some limitations as well. For example, this compound can be toxic in high concentrations, and it can react with certain compounds to form potentially hazardous products.
Future Directions
There are a number of potential future directions for research involving Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify potential applications for this compound in medicine and biochemistry. In addition, further research could be conducted to identify the biochemical and physiological effects of this compound, as well as to identify potential advantages and limitations of using this compound in laboratory experiments. Finally, further research could be conducted to identify potential new synthetic pathways for this compound.
Scientific Research Applications
Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate has been used in a variety of scientific research applications. For example, this compound has been used as a model compound for studying the mechanism of nitrobenzene reduction. This compound has also been used in the synthesis of a variety of other compounds, such as 4-fluorobenzaldehyde and 4-fluoro-2-nitrobenzaldehyde. In addition, this compound has been used in the synthesis of polymers, and it has been studied for its potential applications in drug delivery.
properties
IUPAC Name |
methyl 4-fluoro-5-hydroxy-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-8(12)4-2-7(11)5(9)3-6(4)10(13)14/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYPVZJXNKHKRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731935 | |
Record name | Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1426958-40-8 | |
Record name | Benzoic acid, 4-fluoro-5-hydroxy-2-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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